Home > Products > Screening Compounds P49148 > N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide - 882081-20-1

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-2999395
CAS Number: 882081-20-1
Molecular Formula: C18H18BrCl2N3O
Molecular Weight: 443.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent, water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with a 229-fold selectivity over ACAT-2. [] It displays significantly improved aqueous solubility (up to 19 mg/mL at pH 1.2) and oral absorption compared to earlier compounds. [] This compound is being investigated for treating diseases involving ACAT-1 overexpression. []

Trans-4-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N,N-dimethylcarbamoylcyclohexylamine (Cariprazine)

Compound Description: Cariprazine is investigated for its potential in treating primary negative symptoms and/or the predominance of negative symptoms in schizophrenia. []

Relevance: Cariprazine exhibits structural similarities to N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide, particularly in the shared 2,3-dichlorophenylpiperazin-1-yl subunit. [] This emphasizes the significance of this specific substitution pattern in designing compounds with potential central nervous system activity. (See paper 5: https://www.semanticscholar.org/paper/543e19e99c365f8c1e0571b78539c68f0b739244)

7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Compound Description: This compound serves as the base for buccal film formulations. [] While its specific pharmacological properties are not detailed in the provided abstract, its incorporation into a buccal film suggests potential therapeutic applications. []

N-{4-[2-(4-Arylpiperazin-1-yl)ethyl]phenyl}arylamides

Compound Description: This series of compounds, containing the arylpiperazine structural motif, was designed as potential 5HT1A receptor ligands for treating neuropsychiatric disorders. [] Several compounds in this series displayed high 5HT1A receptor binding affinity, comparable to the known ligand aripiprazole. []

Relevance: The N-{4-[2-(4-arylpiperazin-1-yl)ethyl]phenyl}arylamides share the arylpiperazine-ethyl-phenyl core structure with N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide, highlighting the importance of this scaffold in developing CNS-active agents. [] Variations in aryl substitutions on both ends of the molecule allow for fine-tuning affinity and selectivity towards specific receptors. (See paper 7: https://www.semanticscholar.org/paper/50f9b901aba2c3d5f6d8f1225796f3296d8c9ffa)

(+/-)-N-[2-(3,4-Dichlorophenyl)-4-(spiro[isobenzofuran-1(3H),4'-piperidin]-1'-yl)butyl]-N-methylbenzamide (YM-35375)

Compound Description: YM-35375 acts as a dual antagonist for both NK1 and NK2 receptors with IC50 values of 710 nM and 84 nM, respectively. [] It demonstrated potent inhibitory activity against [β-Ala8]-NKA(4-10)-induced bronchoconstriction in guinea pigs, surpassing the potency of (+/-)-SR48968. []

N-(6-Substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives

Compound Description: This group of compounds was synthesized and evaluated for its anticonvulsant properties. [] Many of these derivatives exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

Compound Description: These compounds, synthesized from readily available starting materials, were tested for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. [] These compounds showed mild to moderate cytotoxic activity. []

N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives

Compound Description: This series of compounds was synthesized through the Ugi four-component reaction and evaluated as potential β-secretase (BACE1) inhibitors. [] BACE1 inhibition represents a promising therapeutic target for Alzheimer's disease. []

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: These compounds are novel ligands for the cerebral cannabinoid receptor (CB1). [] They exhibit higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281. [] Radiolabeled with [11C], they show promise as PET radioligands for imaging CB1 receptors in vivo. []

Compound Description: Developed from the D3 receptor antagonist NGB 2904, these analogues aimed to decrease lipophilicity while maintaining or enhancing D3 receptor binding affinity and selectivity. [] Modifications primarily focused on the aryl amide end, with a trans-butenyl linker replacing the butyl chain. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenylacetic acid esters

Compound Description: This series of compounds was synthesized from (S)-2-amino-2-phenylacetic acid (L-phenylglycine) through a multi-step synthesis involving esterification, chloroacetylation, and reaction with substituted quinazolinones. []

2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide (FA2)

Compound Description: FA2 is a potent synthetic compound identified as a potential anti-diabetic agent through in silico, in vitro, and in vivo studies. [] It exhibits strong binding affinity to α-glucosidase and α-amylase, key enzymes involved in carbohydrate metabolism. [] FA2 demonstrated promising anti-diabetic effects in alloxan-induced diabetic mice, improving glucose tolerance, lipid profiles, and pancreatic histology. []

Compound Description: These compounds were developed as potential therapeutic agents for substance abuse, building upon the dopamine D3 receptor-selective ligand, compound 6 (PG01037). [] The study investigated modifications to the 2-pyridylphenyl moiety and introduced substitutions on the butylamide linking chain to optimize D3 receptor binding affinity, selectivity, lipophilicity, and functional activity. []

Naphthyl Bearing 1,3,4-thiadiazoleacetamides

Compound Description: This series of hybrids, incorporating 2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide scaffolds, were designed to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR) as potential anti-infectious agents. [] These compounds demonstrated potent in vitro antimalarial activity against both CQ-sensitive (PfNF54) and CQ-resistant (PfW2) strains, with some exhibiting PfDHFR inhibitory activity. []

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Compound Description: This compound is a simple acetamide derivative containing a 3,4-dichlorophenyl group attached to the acetamide nitrogen and a thiazole ring attached to the carbonyl group. []

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

Compound Description: This compound is a complex heterocyclic molecule incorporating a pyrazolobenzothiazine core structure. [] It features a 2-fluorobenzyl group attached to the acetamide nitrogen. []

Properties

CAS Number

882081-20-1

Product Name

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

IUPAC Name

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C18H18BrCl2N3O

Molecular Weight

443.17

InChI

InChI=1S/C18H18BrCl2N3O/c19-14-3-1-2-4-17(14)22-18(25)12-23-7-9-24(10-8-23)13-5-6-15(20)16(21)11-13/h1-6,11H,7-10,12H2,(H,22,25)

InChI Key

JLERSXYAMOXWJX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.